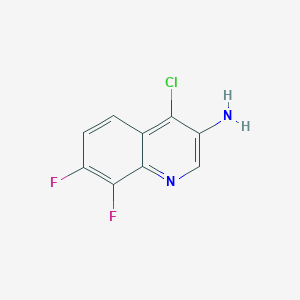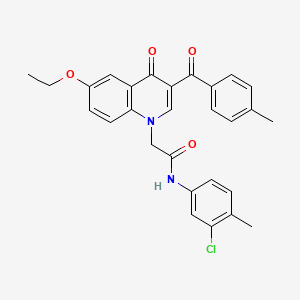
4-Cloro-7,8-difluoroquinolin-3-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7,8-difluoroquinolin-3-amine is a chemical compound with the molecular formula C9H5ClF2N2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of chlorine and fluorine atoms in the quinoline ring enhances its chemical reactivity and biological properties .
Aplicaciones Científicas De Investigación
4-Chloro-7,8-difluoroquinolin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of agrochemicals and dyes.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 4-aminoquinolines, have been used for the control and eradication of malaria due to their excellent clinical efficacy
Mode of Action
Related compounds such as fluoroquinolones are known to inhibit bacterial dna-gyrase, which affects bacteria reproduction
Biochemical Pathways
Related compounds such as fluoroquinolones are known to affect the dna replication pathway in bacteria
Result of Action
Related compounds such as fluoroquinolones are known to have a high level of antibacterial activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7,8-difluoroquinolin-3-amine typically involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with appropriate amines. One common method includes the reaction of 4,7-dichloroquinoline with 3-amino-7,8-difluoroquinoline under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-Chloro-7,8-difluoroquinolin-3-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7,8-difluoroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium carbonate, and various amines are used in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline oxides, and reduced quinoline derivatives .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7,8-difluoroquinoline: Similar in structure but lacks the amine group, which affects its reactivity and biological activity.
7-Chloro-4-aminoquinoline: Known for its antimalarial properties but differs in the position and type of substituents.
Uniqueness
4-Chloro-7,8-difluoroquinolin-3-amine is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring, which enhances its chemical reactivity and biological properties. The amine group further contributes to its versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
4-chloro-7,8-difluoroquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2/c10-7-4-1-2-5(11)8(12)9(4)14-3-6(7)13/h1-3H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKJDQYRLMUVOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Cl)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405866.png)
![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)



![N-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2405878.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2405879.png)
![3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}propanoic acid](/img/structure/B2405881.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2405884.png)



